molecular formula C13H14ClFN4O B2774023 3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide CAS No. 2097911-85-6

3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide

Cat. No.: B2774023
CAS No.: 2097911-85-6
M. Wt: 296.73
InChI Key: ZRUJRNUZVOFAER-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the chloro-fluorophenyl intermediate: This step involves the halogenation of a phenyl ring to introduce both chlorine and fluorine atoms.

    Introduction of the triazole ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Amidation reaction: The final step involves the coupling of the chloro-fluorophenyl intermediate with the triazole-containing amine to form the desired propanamide compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, where nucleophiles replace these halogen atoms.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloro-fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide can be compared with other similar compounds, such as:

    3-(3-chloro-4-fluorophenyl)-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]propanamide: This compound has a similar structure but with a different triazole ring position, which may affect its chemical properties and biological activities.

    3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,4-triazol-2-yl)ethyl]propanamide:

    3-(3-chloro-4-fluorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]butanamide: This compound has a longer alkyl chain, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-[2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN4O/c14-11-9-10(1-3-12(11)15)2-4-13(20)16-7-8-19-17-5-6-18-19/h1,3,5-6,9H,2,4,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUJRNUZVOFAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCN2N=CC=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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